3-Propoxy-1H-pyrazole-5-carboxylic acid

Description

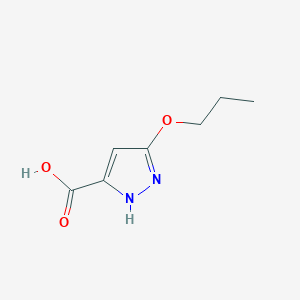

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-propoxy-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C7H10N2O3/c1-2-3-12-6-4-5(7(10)11)8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

XEKVITBSRIPILX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NNC(=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Propoxy 1h Pyrazole 5 Carboxylic Acid

Regioselective Cyclization Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis. For unsymmetrically substituted pyrazoles such as the target compound, controlling the position of the substituents (regioselectivity) is paramount. Typically, only one regioisomer possesses the desired biological or chemical properties. nih.gov

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. youtube.com To obtain a pyrazole-5-carboxylic acid, the appropriate 1,3-dicarbonyl precursor is typically a 2,4-diketoester. nih.govgoogle.com

A significant challenge in this approach is the potential formation of two different regioisomers when an unsymmetrical 1,3-dicarbonyl reacts with hydrazine. nih.govbeilstein-journals.org However, research has demonstrated that the reaction conditions, particularly the nature of the hydrazine reagent, can profoundly influence the regiochemical outcome. A regiocontrolled methodology has been developed where the selectivity depends on whether the hydrazine is used as a free base or as a hydrochloride salt. nih.govacs.org

For instance, the reaction of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-aryl-but-3-en-2-ones (a 1,3-dicarbonyl equivalent) with arylhydrazine hydrochlorides leads predominantly to the 1,3-disubstituted pyrazole regioisomer. nih.govacs.org Conversely, using the free hydrazine base favors the formation of the 1,5-regioisomer. nih.govacs.org This control is crucial for directing the synthesis specifically towards the 3-substituted-1H-pyrazole-5-carboxylic acid framework.

| Hydrazine Reagent | Major Regioisomer Formed | Typical Ratio (1,3- vs 1,5-) | Reference |

|---|---|---|---|

| Arylhydrazine Hydrochloride (e.g., PhNHNH₂·HCl) | 1,3-disubstituted pyrazole | >90:10 | nih.govacs.org |

| Free Arylhydrazine (e.g., PhNHNH₂) | 1,5-disubstituted pyrazole | ~14:86 | nih.gov |

Copper-Catalyzed Cyclization Approaches

Modern synthetic chemistry has introduced copper-catalyzed reactions as a powerful tool for constructing heterocyclic rings, offering mild conditions and broad functional group tolerance. acs.org Copper catalysis facilitates unique C-N bond formations and enables domino reactions for the efficient synthesis of complex pyrazoles. beilstein-journals.orgnih.gov

One innovative copper-catalyzed approach involves the in-situ formation of a hydrazine precursor. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis. The resulting intermediate is then deprotected and undergoes cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to yield N-functionalized pyrazoles. nih.govbeilstein-journals.org Copper catalysts are also employed in tandem reactions, such as the cyclization/deprotection/arylation of α,β-alkynic N-tosyl hydrazones to produce N-aryl pyrazoles. rsc.org These methods highlight the versatility of copper in facilitating complex transformations leading to the pyrazole core.

One-Pot Synthetic Protocols for Pyrazole-5-carboxylic Acid Formation

One-pot syntheses are highly desirable as they improve reaction efficiency, reduce waste, and simplify purification processes. Several one-pot protocols for preparing pyrazole-5-carboxylic acids and their esters have been developed. These methods often combine the formation of the necessary precursors and the subsequent cyclization into a single operational sequence.

One such strategy involves the in-situ generation of the 1,3-dicarbonyl compound from a ketone enolate and an acid chloride, which is then immediately reacted with hydrazine without isolating the intermediate. beilstein-journals.orgstackexchange.com A particularly relevant method is the one-pot regioselective synthesis of pyrazole-5-carboxylates from the cyclization of hydrazone dianions with diethyl oxalate (B1200264), which provides a direct route to the desired carboxylated pyrazole scaffold. researchgate.net

| Starting Materials | Key Intermediates (In Situ) | Product Type | Reference |

|---|---|---|---|

| Ketone, Base (LiHMDS), Acid Chloride, Hydrazine | Enolate, 1,3-Diketone | Substituted Pyrazole | beilstein-journals.orgstackexchange.com |

| Hydrazone, Base (n-BuLi), Diethyl Oxalate | Hydrazone Dianion | Pyrazole-5-carboxylate | researchgate.net |

| (Hetero)arene, Carboxylic Acid, TfOH/TFAA, Hydrazine | Ketone, 1,3-Diketone | Aryl-substituted Pyrazole | rsc.org |

Introduction and Functionalization of the Propoxy Substituent

The introduction of the C3-propoxy group can be achieved via two primary strategic routes: post-cyclization alkylation of a pyrazole precursor or pre-cyclization synthesis using a propoxy-containing building block.

O-Alkylation Procedures and Optimization

This strategy involves the initial synthesis of a 3-hydroxy-1H-pyrazole-5-carboxylic acid ester, which exists in tautomeric equilibrium with its 3-pyrazolone form. This intermediate is then alkylated to introduce the propoxy group. The Williamson ether synthesis is the classic method for this transformation, where an alkoxide is reacted with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, the pyrazolone (B3327878) is deprotonated with a suitable base to form the corresponding pyrazolate anion, which then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). byjus.com

A critical challenge in this step is controlling the site of alkylation. The pyrazolate anion has two nucleophilic sites: the exocyclic oxygen and the N1 nitrogen. This can lead to a mixture of O-alkylated and N-alkylated products. mdpi.comsemanticscholar.org The reaction conditions, including the choice of base, solvent, and counter-ion, must be carefully optimized to favor the desired O-alkylation. Generally, sterically unhindered pyrazoles tend to undergo N-alkylation, so achieving selective O-alkylation requires careful tuning of the reaction parameters. semanticscholar.orgacs.org

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Substrate | Alcohol / Phenol (here, a 3-Hydroxypyrazole) | Source of the alkoxide nucleophile | masterorganicchemistry.comwikipedia.org |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the hydroxyl group to form the alkoxide | byjus.comyoutube.com |

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃CH₂CH₂Br) or Sulfonate (e.g., Tosylate) | Provides the alkyl group (propoxy) | wikipedia.orgbyjus.com |

| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic solvents are common | masterorganicchemistry.combyjus.com |

Precursor Synthesis for Propoxy Introduction

An alternative and often more regioselective approach is to construct the pyrazole ring using a precursor that already contains the propoxy moiety. This strategy avoids the potential O- versus N-alkylation issue encountered in the post-cyclization functionalization route.

The synthesis begins with the preparation of a propoxy-containing 1,3-dicarbonyl equivalent. A common method to achieve this is through a Claisen condensation. nih.gov For example, a propoxy-substituted ketone could be reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to yield the required ethyl 4-propoxy-2,4-dioxobutanoate. This dicarbonyl compound, now bearing the propoxy group at the correct position, is then subjected to cyclocondensation with hydrazine. This reaction directly yields the ethyl ester of 3-propoxy-1H-pyrazole-5-carboxylic acid. The final step is the hydrolysis of the ester group, typically under basic conditions (e.g., using aqueous sodium hydroxide) followed by acidification, to afford the target carboxylic acid. researchgate.netchemicalbook.com

Carboxylic Acid Group Introduction and Manipulation

The introduction of a carboxylic acid group onto the pyrazole ring can be achieved through several reliable methods. These approaches often involve the transformation of a pre-existing functional group on a pyrazole precursor.

Hydrolysis of Ester Precursors

A common and high-yielding method for the synthesis of pyrazole-5-carboxylic acids is the hydrolysis of their corresponding ester precursors. This transformation is typically carried out under basic conditions, followed by acidification.

A well-documented analogy is the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close structural relative of the target molecule. The synthesis commences with the hydrolysis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester. researchgate.net The ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide, and heated. This process saponifies the ester, forming the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid. researchgate.net

The general reaction is as follows:

Step 1: Saponification: The pyrazole ester is treated with a base (e.g., NaOH, KOH) in a suitable solvent (e.g., water, ethanol/water mixture) to yield the corresponding carboxylate salt.

Step 2: Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole carboxylic acid.

This method is advantageous due to the generally high yields and the straightforward purification of the final product by filtration.

| Precursor | Reagents | Product | Yield | Reference |

| Ethyl 3-propoxy-1H-pyrazole-5-carboxylate | 1. NaOH (aq) 2. HCl (aq) | This compound | High (expected) | General Method |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester | 1. 6 N NaOH (aq) 2. conc. HCl | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 71% | researchgate.net |

Oxidation of Alkyl or Formyl Groups

Another effective strategy for installing a carboxylic acid group on the pyrazole ring is the oxidation of a pre-existing alkyl or formyl group at the C5-position.

Oxidation of an Alkyl Group: A 5-alkylpyrazole can be oxidized to the corresponding carboxylic acid using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a classic reagent for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. organic-chemistry.org The reaction is typically performed in a basic aqueous solution, and upon completion, the manganese dioxide byproduct is removed by filtration. Acidification of the filtrate then yields the desired carboxylic acid.

Oxidation of a Formyl Group: Alternatively, a 5-formylpyrazole can serve as a precursor. The aldehyde functionality is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Mild and selective methods are often preferred to avoid over-oxidation or degradation of the pyrazole ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) in the presence of an oxidant like periodic acid (H₅IO₆), or Oxone, can efficiently effect this transformation. nih.gov A convenient one-pot, two-step procedure involves an initial oxidation with NaOCl/TEMPO followed by NaClO₂. researchgate.net

| Precursor | Oxidizing Agent | Product | Reference |

| 3-Propoxy-5-propyl-1H-pyrazole | KMnO₄ | This compound | organic-chemistry.org |

| 3-Propoxy-1H-pyrazole-5-carbaldehyde | PCC, H₅IO₆ | This compound | nih.gov |

| 3-Propoxy-1H-pyrazole-5-carbaldehyde | Oxone | This compound | nih.gov |

| Primary Alcohol Precursor | NaOCl, TEMPO, then NaClO₂ | Carboxylic Acid | researchgate.net |

Carboxylation Strategies on Pyrazole Rings

Direct carboxylation of the pyrazole ring at the C5-position presents a more atom-economical approach. This can be challenging due to the need for regioselective functionalization. One potential method involves the use of a strong base to deprotonate the pyrazole ring, followed by quenching with carbon dioxide. However, controlling the regioselectivity between the C3 and C5 positions can be difficult.

A more controlled approach involves the use of organometallic intermediates. For instance, lithiation of a protected pyrazole followed by reaction with CO₂ can introduce the carboxylic acid group. Another strategy employs Friedel-Crafts-type reactions, although these are less common for direct carboxylation of pyrazoles.

A documented method for the carboxylation of bis(pyrazol-1-yl)alkanes utilizes oxalyl chloride. researchgate.net This reaction proceeds through the formation of a pyrazole-containing oxalic acid chloride intermediate, which then decarbonylates to form the carboxylic acid chloride. Subsequent hydrolysis yields the desired carboxylic acid. While this method has been demonstrated for C4-carboxylation, its application to C5-carboxylation of 3-substituted pyrazoles would require further investigation.

Stereochemical Control in Synthesis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. Therefore, stereochemical control is not a factor in its direct synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the propoxy chain or by substitution at the N1 position with a chiral moiety, then stereoselective synthetic methods would become crucial.

For the synthesis of chiral pyrazole derivatives in general, several strategies have been developed. These include the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral starting materials. For instance, the use of a chiral sulfinamide auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives. organic-chemistry.org Asymmetric synthesis of pyrazole-containing inhibitors has also been achieved through novel approaches involving chiral centers bonded directly to the pyrazole nitrogen. organic-chemistry.org While not directly applied to this compound, these principles could be adapted for the synthesis of its chiral analogues.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact and improve efficiency.

One-pot syntheses are a cornerstone of green chemistry, as they reduce the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. A "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, which combines a Claisen condensation, a Knorr reaction, and hydrolysis in a single sequence. tdcommons.org Adapting such a strategy for this compound could involve the reaction of a suitable β-diketoester precursor with hydrazine, followed by in-situ hydrolysis.

The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent, and processes that utilize water are highly desirable. An improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid has been reported that uses water as the reaction solvent, simplifying isolation and reducing production costs. Exploring the feasibility of synthesizing this compound in aqueous media would be a significant step towards a more sustainable route.

Furthermore, the development of catalytic methods, especially those using non-toxic and abundant metals or organocatalysts, is a primary goal of green chemistry. The use of a recyclable catalyst for the synthesis of pyrazole derivatives would enhance the sustainability of the process.

Chemical Reactivity and Derivatization Pathways of 3 Propoxy 1h Pyrazole 5 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification of pyrazole (B372694) carboxylic acids is a common transformation. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters has been achieved through the oxidative dehydrogenation of the corresponding 4,5-dihydro-1H-pyrazole-5-carboxylic acid esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. This method is noted for its simple operation and high yields. researchgate.net Another example involves the reaction of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with various alcohols using the Schotten-Baumann method to produce the corresponding esters. dergipark.org.tr

A general procedure for the synthesis of pyrazole esters involves the condensation of a β-diketone with ethyl diazoacetate. researchgate.net Additionally, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester can be prepared and subsequently hydrolyzed to the carboxylic acid. researchgate.net

The following table summarizes representative esterification reactions of pyrazole carboxylic acids:

| Reactant | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters | DDQ | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters | High | researchgate.net |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Alcohols | Corresponding esters | Not specified | dergipark.org.tr |

The carboxylic acid group of pyrazole derivatives can be readily converted to amides, which are crucial functionalities in many biologically active molecules. The synthesis of amide derivatives often involves the activation of the carboxylic acid, for example, by converting it to an acid chloride. dergipark.org.tr This acid chloride can then react with various amines to form the corresponding amides. dergipark.org.tr

Modern synthetic methods are also employed for amide bond formation, aiming for efficiency and minimal side reactions. For instance, ynamides have been developed as effective coupling reagents for the synthesis of amides and peptides under mild conditions, with no racemization detected for chiral carboxylic acids. researchgate.net Another innovative approach avoids traditional coupling reagents altogether by utilizing the in situ formation of thioesters, which then react with amines to form the amide bond. rsc.org

Several studies have reported the synthesis of pyrazole-containing amides with potential biological activities. nih.govnih.gov For example, a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent anti-proliferative activity against various tumor cell lines. nih.gov

The table below highlights different methods for amidation of pyrazole carboxylic acids:

| Pyrazole Carboxylic Acid Derivative | Coupling Reagent/Method | Amine | Product | Reference |

|---|---|---|---|---|

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | SOCl₂ (to form acid chloride) | Various amines | Corresponding amides | dergipark.org.tr |

| General Carboxylic Acids | Ynamides | Amines/Peptides | Amides/Peptides | researchgate.net |

| General Carboxylic Acids | Dithiocarbamate (for thioester formation) | Amines | Amides | rsc.org |

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used, newer methods are being developed. nih.govyoutube.com For instance, manganese(I)-catalyzed hydrosilylation offers a milder alternative for this reduction. nih.gov Another approach utilizes 1-propanephosphonic acid cyclic anhydride (B1165640) as an acid activator in conjunction with sodium borohydride. researchgate.net

The resulting pyrazole methanol (B129727) derivatives can undergo further transformations. While specific examples for 3-propoxy-1H-pyrazole-5-methanol are not detailed in the provided results, analogous heterocyclic alcohols can be involved in various subsequent reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to halides for further functionalization.

Decarboxylation, the removal of a carboxyl group, can be a significant reaction under certain conditions. For some pyrazole carboxylic acids, this can occur at elevated temperatures. For example, during the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the reaction is highly exothermic, and at temperatures around 120°C, the carboxylic acid can undergo an exothermic decarboxylation, producing CO₂ gas. researchgate.net This highlights the thermal lability of the carboxyl group under specific reaction conditions.

Functionalization of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo various functionalization reactions, most notably electrophilic aromatic substitution.

Pyrazoles are considered electron-rich five-membered heterocycles, making them susceptible to electrophilic attack. The regioselectivity of these substitutions is influenced by the existing substituents on the ring. Generally, electrophilic substitution on the pyrazole ring occurs readily at the 4-position if it is sterically accessible. researchgate.net

Nucleophilic Substitution Reactions

The pyrazole ring system can undergo nucleophilic substitution reactions, although this is less common than electrophilic substitution. In the context of 3-Propoxy-1H-pyrazole-5-carboxylic acid, nucleophilic attack is theoretically possible at the C3 and C5 positions. However, the presence of the electron-donating propoxy group at the C3 position and the carboxyl group at the C5 position significantly influences the ring's reactivity.

While direct nucleophilic displacement of the propoxy group is not a commonly reported reaction pathway under standard conditions due to the strength of the aryl-oxygen bond, the pyrazole ring itself can be subject to nucleophilic attack, particularly after activation. For instance, the carboxylic acid moiety can be converted to a more reactive derivative, such as an acid chloride. This transformation allows for subsequent reactions with various nucleophiles, including alcohols and amines, to form the corresponding esters and amides. researchgate.net

Research on related pyrazole systems has shown that nucleophilic substitution can occur at halogenated positions of the pyrazole ring. While not directly involving the propoxy group, these studies provide insight into the general susceptibility of the pyrazole core to nucleophilic attack under specific conditions.

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring, offering a versatile strategy for synthesizing a wide array of derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. encyclopedia.pub For a compound like this compound, prior functionalization of the pyrazole ring with a halogen atom (e.g., at the C4 position) is necessary to enable Suzuki-Miyaura coupling. Studies on related 4-halopyrazoles have demonstrated successful coupling with various aryl and heteroaryl boronic acids. sciencemadness.orgresearchgate.net

For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with different boronic acids has been achieved using a palladium catalyst, showcasing the feasibility of this reaction on the pyrazole core. sciencemadness.org While this example involves a different substitution pattern, the underlying principle of palladium-catalyzed cross-coupling at a halogenated pyrazole position is directly applicable.

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene. miamioh.edu Similar to the Suzuki-Miyaura coupling, this reaction would require prior halogenation of the this compound ring. The reaction of halogenated pyrazoles with various alkenes can provide access to vinyl-substituted pyrazole derivatives. Research on the Heck reaction of iodobenzene (B50100) with acrylates has been conducted using palladium precursors in the presence of pyrazole-based ligands, indicating the compatibility of the pyrazole scaffold with these reaction conditions. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction provides a direct route to amino-substituted pyrazoles. For this compound, halogenation of the ring would be a prerequisite for this transformation. Studies have shown the successful Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles with various amines using palladium catalysts. nih.govlibretexts.org

Below is a table summarizing representative metal-catalyzed cross-coupling reactions on pyrazole scaffolds, which are analogous to potential reactions for derivatives of this compound.

| Reaction Type | Pyrazole Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-3,5-dinitropyrazoles |

| Heck | Iodobenzene | Ethyl/Butyl acrylate | PdCl2 or Pd(OAc)2 / Pyrazole-based ligands | Cinnamates |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Aryl/Alkylamines | Pd(dba)2 / tBuDavePhos | 4-Amino-1H-1-tritylpyrazoles |

Modifications and Cleavage Studies of the Propoxy Ether Linkage

The propoxy ether linkage at the C3 position of this compound is a key functional group that can potentially undergo modification or cleavage to yield other valuable pyrazole derivatives, most notably 3-hydroxypyrazoles.

The cleavage of aryl-alkyl ethers is a well-established transformation in organic synthesis, typically requiring strong acidic conditions. libretexts.orgyoutube.commasterorganicchemistry.com Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are commonly employed for this purpose. libretexts.orgyoutube.com The reaction generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In the case of this compound, treatment with HBr or HI would be expected to yield 3-hydroxy-1H-pyrazole-5-carboxylic acid and propyl bromide or propyl iodide, respectively.

The mechanism involves the protonation of the ether oxygen, making it a better leaving group. For a primary alkyl group like propyl, the subsequent step is typically an SN2 attack by the halide ion on the propyl group. libretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers and often offer milder reaction conditions compared to strong mineral acids. wikipedia.org

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. semanticscholar.org Pyrazole derivatives, including those with carboxylic acid functionalities, are valuable building blocks in various MCRs.

Ugi and Passerini Reactions:

The carboxylic acid group of this compound makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction typically involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govnih.gov The incorporation of this compound in an Ugi reaction would lead to the formation of complex peptidomimetic structures bearing the 3-propoxypyrazole scaffold. Research has demonstrated the use of pyrazolopyridine carboxylic acids in Ugi reactions to generate diverse compound libraries. researchgate.net

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. nih.govchemistnotes.comorganic-chemistry.org Using this compound in a Passerini reaction would result in the formation of amides with an ester linkage derived from the pyrazole carboxylic acid.

Biginelli Reaction:

While the Biginelli reaction classically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, nih.govtaylorandfrancis.comresearchgate.net pyrazole-containing starting materials can also be utilized in Biginelli-type reactions to synthesize fused heterocyclic systems. Although direct participation of this compound in a classical Biginelli reaction is not typical, its derivatives could potentially be employed in related MCRs.

The following table provides a conceptual overview of how this compound could be utilized in various multi-component reactions.

| Reaction Type | Components | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | This compound, Amine, Aldehyde/Ketone, Isocyanide | α-Acetamido carboxamides with a 3-propoxypyrazole moiety |

| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy amides with a 3-propoxypyrazole ester group |

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives

Single-crystal X-ray diffraction is an essential technique for determining the precise atomic arrangement within a crystalline solid. While specific crystal structure data for 3-Propoxy-1H-pyrazole-5-carboxylic acid is not publicly available, extensive studies on closely related pyrazole-carboxylic acid derivatives provide a robust framework for understanding its expected solid-state structure. researchgate.netcitedrive.com

The molecular geometry of pyrazole (B372694) derivatives has been thoroughly investigated. nih.gov For pyrazole-carboxylic acids, the pyrazole ring is typically planar due to its aromatic character. The carboxylic acid group may be co-planar or slightly twisted with respect to the ring, depending on the crystal packing forces and intermolecular interactions.

Studies on analogous compounds, such as bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, reveal typical bond lengths and angles. mdpi.com The C-O double bond in the carboxyl group is expected to be around 1.20-1.25 Å, while the C-O single bond is longer, approximately 1.30-1.35 Å. Within the pyrazole ring, the N-N bond length is typically in the range of 1.34-1.38 Å, and the C-N and C-C bonds vary from 1.32 to 1.39 Å. The propoxy group introduces conformational flexibility, with the C-O-C bond angle being approximately 118° and rotation possible around the C-O and C-C single bonds.

Table 1: Expected Bond Parameters for this compound based on Analogous Structures

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C (carboxyl) | O (carbonyl) | - | ~1.22 Å |

| C (carboxyl) | O (hydroxyl) | - | ~1.33 Å | |

| N1 | N2 | - | ~1.36 Å | |

| C3 | O (propoxy) | - | ~1.35 Å | |

| **Bond Angle (°) ** | O (carbonyl) | C (carboxyl) | O (hydroxyl) | ~123° |

| N1 | C5 | C (carboxyl) | ~121° | |

| C3 | O (propoxy) | C (propyl) | ~118° |

The molecular structure of 1H-pyrazoles, with their acidic N-H proton (donor) and basic pyridinic nitrogen atom (acceptor), makes them excellent building blocks for creating complex supramolecular structures through hydrogen bonding. nih.govnih.gov The presence of a carboxylic acid group in this compound introduces additional, strong hydrogen bond donors (O-H) and acceptors (C=O).

In the solid state, carboxylic acids frequently form robust hydrogen-bonded cyclic dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a second molecule. mdpi.comlibretexts.org This O-H···O=C interaction is a highly predictable and stable supramolecular synthon. The interatomic distance for this type of dimer is typically around 2.65 Å. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. While specific polymorphic studies on this compound are not documented, the potential for varied hydrogen-bonding motifs suggests that polymorphism is possible.

Co-crystallization, which involves crystallizing two or more different molecules in a single crystal lattice, is a well-established strategy for modifying the physicochemical properties of materials. tbzmed.ac.ir Pyrazole and carboxylic acid functional groups are known to be excellent partners for forming co-crystals due to their complementary hydrogen bonding capabilities. acs.org Research on 3,6-dinitropyrazolo[4,3-c]pyrazole has demonstrated the formation of energetic co-crystals, highlighting an alternative to salt formation for creating new materials with tailored properties. researchgate.net this compound, with its dual functional groups, is a prime candidate for use as a co-former in the design of new multicomponent crystalline materials. tbzmed.ac.iracs.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for the unambiguous assignment of all signals and for elucidating complex connectivity and spatial relationships. nih.govnih.gov

For a molecule like this compound, a suite of 2D NMR experiments would be employed for complete structural verification. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent protons within the propoxy chain (-O-CH₂-CH₂-CH₃). It would also reveal the coupling, if any, between the pyrazole N-H proton and the C4-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. sdsu.edu It is invaluable for assigning the carbon signals of the propoxy chain and the C4 carbon of the pyrazole ring by correlating them to their known proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the preferred conformation of the molecule in solution. science.gov For example, it could reveal through-space interactions between the protons of the propoxy chain and the C4-H proton of the pyrazole ring, providing insight into the orientation of the propoxy group relative to the pyrazole plane.

Table 2: Application of 2D NMR Techniques for this compound

| Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H – ¹H (through-bond) | Connectivity within the propoxy chain (H-1' ↔ H-2' ↔ H-3'). |

| HSQC | ¹H – ¹³C (one-bond) | Direct assignment of C4, C1', C2', and C3' signals. |

| HMBC | ¹H – ¹³C (multiple-bond) | Confirms pyrazole structure (e.g., H4 → C3, C5, C=O). Confirms attachment of propoxy group (H-1' → C3). |

| NOESY | ¹H – ¹H (through-space) | Determines spatial proximity and preferred conformation of the propoxy chain relative to the pyrazole ring. |

Molecules are not static entities; they undergo a variety of dynamic processes, including bond rotations and conformational changes. researchgate.netcreative-biostructure.com Dynamic NMR (DNMR) refers to a collection of NMR experiments used to study these processes.

For this compound, the primary source of conformational dynamics is the rotation around the single bonds of the propoxy side chain. Variable-temperature (VT) NMR studies can provide information on the energy barriers associated with these rotations. At low temperatures, the rotation might be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. nih.gov

Furthermore, NOESY experiments can provide insights into the rates of conformational exchange. nih.gov Studies on related compounds like 3-amino-1H-pyrazole-5-carboxylic acid have demonstrated that conformational preferences are strongly influenced by the potential for intramolecular interactions. nih.govresearchgate.net DNMR techniques could therefore be used to quantify the equilibrium between different conformations of the propoxy chain and understand how factors like solvent and temperature affect this dynamic equilibrium.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₇H₁₀N₂O₃), HRMS can differentiate its exact mass from other molecules with the same nominal mass, thereby providing unequivocal proof of its molecular formula.

Typically, electrospray ionization (ESI) is a preferred method for the analysis of polar molecules like pyrazole carboxylic acids, as it is a soft ionization technique that usually keeps the molecule intact. In ESI-MS, the compound can be observed in either positive or negative ion mode, most commonly as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The experimentally measured m/z values are then compared with the theoretically calculated masses for the expected ions. A mass accuracy within a few parts per million (ppm) is considered definitive evidence for the proposed molecular formula.

The fragmentation pattern of pyrazoles in mass spectrometry often involves the loss of HCN from the molecular ion. researchgate.net In the case of peroxycarboxylic acids, a neutral loss of CH₂O₂ has been noted as a diagnostic marker, distinguishing them from their corresponding carboxylic acids. cam.ac.uk While this compound is not a peroxy acid, its fragmentation would be expected to show characteristic losses related to the propoxy and carboxylic acid groups, providing further structural confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₁₀N₂O₃)

| Ion Species | Adduct | Calculated m/z |

| [M+H]⁺ | Proton | 171.07642 |

| [M+Na]⁺ | Sodium | 193.05836 |

| [M+K]⁺ | Potassium | 209.03230 |

| [M-H]⁻ | (Deprotonated) | 169.06187 |

Note: The data in this table is predictive and based on the elemental composition of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

For this compound, the spectra would be characterized by vibrations of the pyrazole ring, the propoxy substituent, and the carboxylic acid moiety. The carboxylic acid group would exhibit a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, due to strong intermolecular hydrogen bonding. The C=O stretch of the carboxylic acid would give rise to an intense band around 1700 cm⁻¹.

The pyrazole ring itself has a set of characteristic stretching and bending vibrations. The C=N and C-N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. researchgate.net The propoxy group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and C-O-C stretching vibrations, which are typically found in the 1260-1000 cm⁻¹ range.

While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and therefore provides complementary information. For instance, the C-C backbone of the propoxy group and certain symmetric ring vibrations might be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique(s) |

| 3300-2500 | O-H stretch (carboxylic acid, H-bonded) | IR |

| ~3100 | N-H stretch (pyrazole ring) | IR, Raman |

| 2970-2850 | C-H stretch (propoxy group) | IR, Raman |

| ~1700 | C=O stretch (carboxylic acid) | IR, Raman |

| 1600-1450 | C=N, C=C ring stretching (pyrazole) | IR, Raman |

| 1470-1430 | C-H bend (propoxy group) | IR, Raman |

| 1260-1000 | C-O stretch (carboxylic acid and ether) | IR, Raman |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of the functional groups present in this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are the definitive tools for assigning the absolute configuration of enantiomers. e-bookshelf.de

While this compound itself is not chiral, the synthesis of chiral derivatives, for example by introducing a stereocenter on the propoxy chain or by forming diastereomeric salts with a chiral amine, would necessitate the use of chiroptical techniques for stereochemical characterization.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these peaks are directly related to the three-dimensional arrangement of atoms around the stereocenter. Electronic CD (ECD) is used to probe electronic transitions in the UV-Vis region. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when compared with the ORD curves of structurally related compounds with known stereochemistry.

In the context of chiral derivatives of this compound, these techniques would be crucial. For instance, if a chiral center were introduced, quantum chemical calculations could predict the theoretical CD spectrum for each enantiomer. nih.gov Comparison of the calculated spectrum with the experimental spectrum of a synthesized enantiomer would allow for the unambiguous assignment of its absolute configuration. This level of stereochemical control is often a critical requirement in pharmaceutical and materials science applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity and electronic transitions. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A relatively large energy gap suggests high electronic stability and low chemical reactivity. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The charge distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information about atomic charges and intermolecular interactions. This analysis helps in understanding the electrostatic potential and the nature of bonding within the molecule.

Table 1: Calculated Molecular Orbital Energies for an Analogous Pyrazole (B372694) Derivative This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as a representative example.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.789 |

| LUMO | -2.331 |

| Energy Gap (ΔE) | 4.458 |

Data sourced from a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific peaks in an experimental spectrum can be assigned to particular functional groups and types of molecular motion. For instance, in the calculated IR spectrum of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a broad band in the range of 3400–3200 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. nih.gov C-H stretching vibrations in the aromatic rings are typically observed between 3100 and 3000 cm⁻¹. nih.gov

Table 2: Calculated Vibrational Frequencies for Functional Groups of an Analogous Pyrazole Derivative This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as a representative example.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3400–3200 |

| Aromatic Rings | C-H Stretch | ~3100–3000 |

| Carbonyl | C=O Stretch | ~1700–1750 |

| Pyrazole Ring | C=N Stretch | ~1600–1650 |

Frequencies are approximate and based on DFT calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning signals in experimental NMR spectra and confirming molecular structures. The calculated chemical shifts are influenced by the electronic environment of each nucleus. For a molecule like 3-Propoxy-1H-pyrazole-5-carboxylic acid, distinct chemical shifts would be expected for the protons and carbons of the propoxy group, the pyrazole ring, and the carboxylic acid.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. eurasianjournals.comnih.gov By simulating the atomic motions over time, MD can reveal the conformational landscape of flexible molecules like this compound, particularly the rotation around the C-O bond of the propoxy group and the C-C bond of the carboxylic acid. These simulations provide insights into the preferred conformations in different environments, such as in a vacuum or in a solvent.

MD simulations are also crucial for understanding how the molecule interacts with its surroundings, for example, with water molecules in an aqueous solution. This can shed light on its solubility and how it might bind to a biological target. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in solution. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often using DFT, are employed to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, a common method being the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.commdpi.com

These calculations can map out the entire reaction pathway, identifying transition states and intermediates. rsc.org By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative understanding of the reaction kinetics. This allows for the prediction of the most favorable reaction pathway and can help in optimizing reaction conditions to improve yield and selectivity. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For derivatives of this compound, QSAR studies can be invaluable in the drug discovery process. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds with known activities. nih.gov A mathematical model is then developed to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Various statistical methods, such as multiple linear regression and partial least squares, are used to build the QSAR models. nih.gov

Molecular Docking Studies of Ligand-Target Interactions (Theoretical Binding Modes)

Extensive searches of publicly available scientific literature and databases have revealed a notable absence of specific molecular docking studies conducted on the compound this compound. While research into the broader family of pyrazole derivatives is prevalent, detailing their interactions with various biological targets, studies focusing solely on the theoretical binding modes of this particular molecule are not readily found.

The scientific community often employs molecular docking to predict the preferred orientation of a ligand when bound to a target protein. This computational technique is crucial for understanding potential mechanisms of action and for the rational design of new therapeutic agents. However, at present, no such studies detailing the theoretical binding modes of this compound have been published.

Identification of Binding Sites and Key Intermolecular Contacts

Consistent with the lack of molecular docking studies, there is no specific information available in the scientific literature identifying the binding sites or key intermolecular contacts of this compound with any biological target.

The identification of a ligand's binding site and the specific amino acid residues involved in intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—are fundamental outcomes of molecular docking and structural biology studies. For many pyrazole derivatives, this information is well-documented in the context of their inhibitory activity against various enzymes. For instance, studies on related pyrazole compounds have identified their interactions within the active sites of targets like carbonic anhydrases and kinases. However, this level of detailed analysis is not available for this compound itself.

Analysis of Binding Affinities and Energetics

There is currently no published research that provides an analysis of the binding affinities and energetics for the interaction of this compound with any protein target.

Binding affinity, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd), is a measure of the strength of the binding interaction between a ligand and its target. The energetics of this interaction, including the contributions of van der Waals forces, electrostatic interactions, and solvation energies, are typically calculated using computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) following molecular docking simulations.

While such data is available for other pyrazole-based compounds, allowing for a quantitative comparison of their potency and for the optimization of lead compounds in drug discovery, no such data has been reported for this compound.

Mechanistic Investigations of Molecular Interactions in Vitro and Theoretical Studies

Exploration of Molecular Targets and Binding Mechanisms

Currently, there is a lack of specific studies identifying the molecular targets of 3-Propoxy-1H-pyrazole-5-carboxylic acid. Research on analogous pyrazole (B372694) derivatives has shown engagement with a variety of targets, including enzymes and receptors, but this information cannot be directly extrapolated to the title compound without dedicated experimental validation.

No specific data from in vitro enzyme inhibition assays for this compound have been reported. While related pyrazole-based compounds have been identified as inhibitors of enzymes such as carbonic anhydrase and various kinases, the inhibitory potential and kinetic profile of this specific molecule are yet to be determined. nih.gov

There are no available receptor binding studies that specifically investigate the interaction of this compound with any receptor. The broader family of pyrazole derivatives has been shown to interact with targets such as the cannabinoid receptors, but dedicated ligand-receptor interaction studies for the propoxy variant are absent from the literature.

Specific structure-activity relationship (SAR) studies focusing on this compound at the molecular level have not been published. SAR studies on related pyrazole series have indicated that substitutions on the pyrazole ring can significantly influence biological activity. nih.gov However, a detailed understanding of how the 3-propoxy and 5-carboxylic acid moieties of the title compound contribute to potential molecular interactions is not yet established.

Interaction with Biomolecular Systems (e.g., DNA, RNA, Lipids) for Mechanistic Insights

There is no published research detailing the interactions of this compound with biomolecular systems such as DNA, RNA, or lipids. Some studies on different pyrazole-carboxamide derivatives have explored their potential to bind to the minor groove of DNA, suggesting a possible mechanism of action for those specific compounds. jst.go.jp However, whether this compound shares this or any other interaction with nucleic acids or lipid membranes is currently unknown.

Advanced In Vitro Assays for Target Engagement and Pathway Modulation

No information is available regarding the use of this compound in advanced in vitro assays for target engagement or pathway modulation. Such studies are crucial for elucidating the cellular mechanisms affected by a compound and for confirming its interaction with specific intracellular targets. The absence of this data signifies a critical gap in the understanding of the compound's biological effects.

Applications of 3 Propoxy 1h Pyrazole 5 Carboxylic Acid As a Chemical Scaffold

Building Block in Complex Organic Synthesis

The structural framework of 3-Propoxy-1H-pyrazole-5-carboxylic acid, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a propoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in synthetic organic chemistry. The pyrazole (B372694) core is an electron-rich system, though the presence of a pyridine-type nitrogen atom also imparts electron-withdrawing characteristics, influencing its reactivity. researchgate.net This dual nature allows for its strategic use in the construction of elaborate molecular architectures.

The pyrazole carboxylic acid motif is a well-established precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. Pyrazole derivatives are frequently used as starting materials in condensation reactions to form fused bicyclic systems. For instance, substituted pyrazoles can be elaborated into pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.gov The synthesis often involves the reaction of a pyrazole precursor with a 1,3-dicarbonyl equivalent. ktu.edu The carboxylic acid and the ring nitrogens of the this compound scaffold provide reactive sites that can be exploited to build these more complex heterocyclic structures. Furthermore, pyrazole compounds are widely recognized as precursors for N-heterocyclic carbenes, which have applications in catalysis. google.com

The utility of the pyrazole carboxylic acid scaffold is prominently demonstrated by its incorporation into multi-step synthetic routes for pharmaceutically active compounds. A notable example is the synthesis of Sildenafil, a selective inhibitor of phosphodiesterase 5 (PDE5). researchgate.net A key intermediate in its commercial synthesis is 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close analogue of the title compound. researchgate.net This intermediate undergoes several transformations, including nitration and subsequent functionalization, to build the final drug molecule. researchgate.net

Similarly, 5-acetyl-1H-pyrazole-3-carboxylic acid serves as a crucial starting material for the synthesis of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer. tdcommons.org These examples underscore the importance of the pyrazole carboxylic acid core as a foundational element in the lengthy and complex synthesis of high-value molecules. The process often involves protecting and activating the carboxylic acid group while modifying other parts of the pyrazole ring, showcasing the scaffold's role in intricate synthetic strategies. google.comtdcommons.org

Ligand Design in Coordination Chemistry and Catalysis

The combination of N-heterocyclic donors and a carboxylate group makes this compound an excellent candidate for ligand design. Such ligands are bifunctional, capable of bridging metal centers to create extended structures or chelating single metal ions to form discrete complexes. These coordination compounds have found applications in catalysis, sensing, and gas storage. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov Pyrazole carboxylic acids are highly effective organic linkers for MOF synthesis due to their rigid structure and versatile coordination modes. researchgate.net The choice of the organic linker is crucial as it dictates the resulting MOF's pore size, surface area, and chemical functionality. researchgate.netnih.gov

Researchers have synthesized a variety of MOFs using pyrazolate-based ligands, which have been investigated for applications in gas storage, catalysis, and luminescent sensing. researchgate.net For example, a porous and water-stable aluminum pyrazole dicarboxylate MOF, known as MOF-303, has been developed for the selective and efficient capture of formaldehyde (B43269) from indoor air. researchgate.net The pyrazole and carboxylate functionalities within the MOF's pores work synergistically to trap formaldehyde through a reversible chemisorption mechanism. researchgate.net The ability to tailor the pyrazole ligand, such as by introducing a propoxy group, allows for fine-tuning of the MOF's properties for specific applications. digitellinc.com

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group in this compound can coordinate effectively with a wide range of metal ions. This chelation can lead to the formation of stable mononuclear or polynuclear metal complexes. rsc.orgmdpi.com

Studies on related pyrazole carboxylic acids have demonstrated this behavior. For instance, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize both mononuclear complexes with Co(II) and three-dimensional coordination polymers with Cd(II). rsc.org In these structures, the ligand displays different coordination modes, linking metal centers to create complex architectures with potential applications in luminescence and electrocatalysis. rsc.org The specific nature of the substituent on the pyrazole ring, such as the propoxy group, can influence the electronic properties of the ligand and the resulting stability and reactivity of the metal complex.

Exploration in Materials Science (e.g., Polymers, Functional Materials, if applicable)

The application of this compound extends into the broader field of materials science, primarily through its use in creating functional materials like MOFs. These materials are highly valued for their tunable structures and properties, such as high porosity, large surface area, and chemical functionality. researchgate.net

The incorporation of pyrazole carboxylic acid derivatives as building blocks allows for the design of materials with targeted functions. For example, MOFs constructed from pyrazole-based linkers have been explored for their gas sorption and separation capabilities. researchgate.net The specific chemical groups on the linker, like the propoxy group, can be used to modify the surface chemistry of the pores, enhancing selectivity for certain gas molecules. Furthermore, the assembly of metal-organic coordination frameworks from pyrazole-based ligands has led to materials with interesting topologies and potential applications in catalysis and ion exchange. researchgate.netresearchgate.net While direct polymerization of this specific acid is not widely reported, its role as a critical component in the bottom-up construction of highly ordered, functional materials like MOFs represents a significant contribution to materials science. researchgate.netdigitellinc.com

Energetic Materials Research

While this compound itself is not used as an energetic material, its core pyrazole structure is a highly sought-after scaffold in this field. nih.govmdpi.com Pyrazole-based compounds are noted for their high heat of formation, density, and thermal stability, which are desirable characteristics for energetic materials. nih.govmdpi.comresearchgate.net Research focuses on modifying the pyrazole ring, typically through nitration, to create high-performance, insensitive energetic compounds for use in explosives, propellants, and pyrotechnics. nih.govmdpi.com

The primary goal is to develop materials that are not only powerful but also safe to handle, store, and transport. researchgate.net The introduction of nitro groups (-NO2) onto the pyrazole ring significantly enhances the energetic properties of the resulting compounds. researchgate.netrsc.org Scientists have successfully synthesized a variety of nitrated pyrazoles, including monopyrazoles and bispyrazoles, that serve as precursors to more complex and potent energetic materials. mdpi.com These efforts aim to create next-generation materials that are both high-performing and environmentally friendly. mdpi.com

| Compound Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| Nitrated Monopyrazoles | Often used as intermediates for more complex energetic materials. | Precursors for high-performance explosives. | mdpi.com |

| Nitropyrazole-Triazine Hybrids | High thermal stability and excellent insensitivity due to the triazine ring. | Green and safe energetic materials. | mdpi.com |

| Energetic Salts | Can exhibit high detonation performance, sometimes comparable to RDX. | Potential as green primary explosives. | rsc.org |

Photophysical Applications of Derivatives

Derivatives of pyrazole carboxylic acids are of significant interest for their photophysical properties, particularly their potential for luminescence. nih.gov Although direct studies on the photophysical properties of this compound are not prominent, research on analogous structures demonstrates the pyrazole core's utility in creating light-emitting materials.

Scientists have synthesized polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid that exhibit strong electrochemiluminescence (ECL) and can act as sensors for metal ions. rsc.org Furthermore, certain N-acyl pyrazole derivatives have been shown to exhibit solid-state luminescent properties, a phenomenon known as aggregation-induced emission (AIE). nih.gov This property is highly valuable for applications in organic electronics, such as in the emissive layers of Organic Light-Emitting Diodes (OLEDs). nih.gov

The coordination of pyrazole-based ligands with metal ions, such as copper(I), can also produce compounds with interesting photoluminescent behaviors. icmab.es For example, a copper(I) complex with a carboranyl pyrazole ligand was found to exhibit a high fluorescence quantum yield of 66.5% with blue emission. icmab.es These findings underscore the versatility of the pyrazole scaffold in designing molecules with specific light-emitting characteristics for advanced optical and electronic applications.

| Derivative Type | Observed Property | Potential Application | Reference |

|---|---|---|---|

| Polymers of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | Electrochemiluminescence (ECL), Luminescence quenching by metal ions. | Luminescent sensors for Cu2+, Co2+, and Fe3+. | rsc.org |

| N-acyl pyrazole derivatives | Aggregation-Induced Emission (AIE) in the solid state. | Emissive layers in OLEDs. | nih.gov |

| Carboranyl pyrazole-Cu(I) complexes | High fluorescence quantum yield (66.5%), blue emission. | Solid-state lighting and displays. | icmab.es |

Agrochemistry Research (Focus on Synthetic Utility and Interaction Mechanisms)

The 1H-pyrazole-5-carboxylic acid framework is a cornerstone in modern agrochemical research, valued for both its synthetic accessibility and its role in biological interaction mechanisms. d-nb.inforesearchgate.net

Synthetic Utility:

The pyrazole carboxylic acid structure is a key intermediate in the synthesis of numerous pesticides. d-nb.infoscielo.br A prominent class of compounds derived from this scaffold is the 1H-pyrazole-5-carboxamides, which are recognized for their high bioactivity. d-nb.info The synthesis typically involves converting the carboxylic acid group of the pyrazole into a more reactive form, such as an acid chloride. This intermediate then readily reacts with various amines to produce a diverse library of pyrazole-carboxamide derivatives. scielo.br This synthetic flexibility allows chemists to systematically modify the molecule's structure to optimize its biological activity against specific pests. d-nb.info For instance, by introducing oxazole (B20620) or thiazole (B1198619) rings into the final structure, researchers have developed compounds with potent insecticidal activity. d-nb.info

A general synthetic route involves:

Preparation of a substituted pyrazole ring, often through the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.

Oxidation or other functional group transformations to install the carboxylic acid at the 5-position of the pyrazole ring. scielo.br

Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride). scielo.br

Amidation with a selected amine to yield the final active carboxamide product. scielo.br

Interaction Mechanisms:

The biological efficacy of many pyrazole-based agrochemicals stems from their ability to interfere with fundamental life processes in target organisms. A primary mode of action for many pyrazole-carboxamide fungicides and some insecticides is the inhibition of mitochondrial electron transport. researchgate.net These compounds specifically target the NADH-CoQ reductase site (Complex I) or succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain. researchgate.net By blocking this pathway, the compounds disrupt the formation of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, leading to cellular dysfunction and ultimately the death of the pest or fungus. researchgate.net

Another well-documented mechanism is seen in insecticides like fipronil (B1672679). Fipronil acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. researchgate.net By blocking the normal "calming" effect of GABA, fipronil causes hyperexcitation of the insect's nervous system, leading to paralysis and death. researchgate.net

| Agrochemical Class | Synthetic Precursor | Interaction Mechanism | Target | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamides | Pyrazole-5-carboxylic acid | Mitochondrial Electron Transport Inhibition (METI) | Fungi, Mites | researchgate.net |

| Phenylpyrazoles (e.g., Fipronil) | Substituted pyrazole | GABA-gated chloride channel blocker | Insects | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes

The synthesis of pyrazole (B372694) derivatives is a well-established field, with numerous methods available for constructing the pyrazole core. mdpi.comrsc.org However, a significant frontier in modern chemistry is the development of asymmetric synthesis routes to produce enantiomerically pure compounds. Many bioactive molecules derived from pyrazolone (B3327878), a related scaffold, feature a tetrasubstituted stereocenter, and recent years have seen a surge in catalytic methodologies for their asymmetric synthesis. thieme-connect.com

Future research should focus on creating novel, highly enantioselective methods for synthesizing derivatives of 3-Propoxy-1H-pyrazole-5-carboxylic acid. thieme-connect.com This could involve the application of organocatalysis or metal-catalysis to control the stereochemistry of reactions, yielding chiral pyrazoles with specific three-dimensional arrangements. rsc.orgacs.org The development of such synthetic strategies is crucial, as the biological activity of chiral molecules is often dependent on a single enantiomer. By establishing asymmetric routes, researchers can systematically prepare and evaluate individual stereoisomers, a critical step in the development of new therapeutic agents or chiral materials.

Integration with Automated Synthesis and High-Throughput Screening

The discovery process for new drugs and materials can be significantly accelerated through the use of modern automation and screening technologies. nih.gov Automated synthesis platforms enable the rapid creation of large, diverse libraries of related compounds from a central scaffold like this compound. nih.govsci-hub.se This approach allows for systematic variation of substituents around the pyrazole core, generating a multitude of derivatives for testing.

Pairing automated synthesis with high-throughput screening (HTS) creates a powerful discovery engine. chemmethod.com HTS allows for the rapid evaluation of thousands of compounds for a specific biological activity or material property. mdpi.comnih.gov For instance, derivatives of this compound could be screened against panels of cancer cell lines or specific enzymes to identify potential therapeutic leads. chemmethod.comnih.gov This combination of high-throughput synthesis and screening not only accelerates the pace of discovery but also allows for the efficient exploration of the structure-activity relationship (SAR) within a compound series, guiding the design of more potent and selective molecules. nih.gov

Computational Design of Advanced Materials with Enhanced Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and materials before they are ever synthesized in a lab. mdpi.comresearchgate.net Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to design advanced materials based on the this compound scaffold. researchgate.netrsc.org Researchers have successfully used these methods to predict the efficacy of pyrazole derivatives as corrosion inhibitors and to design novel energetic materials with enhanced stability and performance. researchgate.netrsc.org

Future work could involve using computational models to screen virtual libraries of this compound derivatives for desired electronic, optical, or mechanical properties. mdpi.com This in silico approach can identify promising candidates for applications such as organic light-emitting diodes (OLEDs), specialty polymers, or other advanced materials. By prioritizing the synthesis of only the most promising candidates identified through computational design, researchers can save significant time and resources. researchgate.netrsc.org

Deeper Mechanistic Understanding of Biological Interactions via Advanced Biophysical Techniques

Should derivatives of this compound demonstrate biological activity, a deep understanding of their interaction with target biomolecules at a molecular level is essential. A wide array of advanced biophysical techniques is available for this purpose. nih.gov Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are invaluable for quantifying the binding affinity and kinetics of small molecules with proteins. nih.govmdpi.comresearchgate.net

For example, SPR can provide real-time data on the association and dissociation rates of a compound binding to a target protein immobilized on a sensor chip. mdpi.com ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. researchgate.net Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study protein-protein interactions and how they are modulated by a small molecule. nih.gov Employing these sophisticated methods would allow for a detailed mechanistic understanding of how compounds derived from this compound exert their biological effects, which is critical for rational drug design and optimization.

Exploration of New Chemical Transformations for Diversification

The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures. mdpi.com While classical methods like the Knorr pyrazole synthesis are well-established, ongoing research continues to uncover novel transformations. mdpi.comijpsjournal.com Future research on this compound should explore new ways to functionalize this specific scaffold.

This could include investigating metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the pyrazole ring. mdpi.com Other avenues include exploring ring expansion reactions to create different heterocyclic systems, such as 1,2-dihydropyrimidines, or developing novel cycloaddition strategies. mdpi.comacs.org The goal is to expand the chemical space accessible from the this compound starting material, leading to the discovery of derivatives with unique properties and novel applications. nih.govclockss.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.